9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with D-arabinofuranose, a sugar molecule, and 9H-purin-6-amine, a purine base.
Glycosylation: The sugar is modified to introduce a phosphinylidene group at the 3,5-positions. This is followed by glycosylation, where the modified sugar is attached to the purine base.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinylidene group.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphonate derivatives, while reduction could produce deoxy analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a probe to study nucleoside analog interactions.
Biology
In biological research, it can be used to investigate the mechanisms of nucleoside transport and metabolism. It may also be employed in studies of enzyme-substrate interactions.
Medicine
Medically, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could potentially inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industrial sector, it might be used in the production of pharmaceuticals or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action for 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine would involve its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit cell division and viral replication. The molecular targets would include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
9-(β-D-Arabinofuranosyl)adenine (Ara-A): Another nucleoside analog used in antiviral therapy.
9-(β-D-Arabinofuranosyl)guanine (Ara-G): Used in the treatment of certain cancers.
2’,3’-Dideoxyinosine (ddI): An antiretroviral drug used in HIV treatment.
Uniqueness
Compared to these compounds, 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine may offer unique properties due to the presence of the phosphinylidene group, which could enhance its stability and efficacy.
Properties
Molecular Formula |
C10H12N5O5P |
---|---|
Molecular Weight |
313.21 g/mol |
IUPAC Name |
(4aR,6R,7S,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O5P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17)20-7/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)/t4-,6+,7-,10-,21?/m1/s1 |
InChI Key |
RKTKVCXPDZQRMU-HCWDBRDZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.